2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride

Description

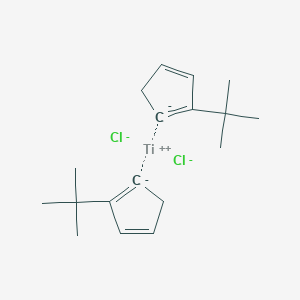

2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride is an organometallic complex featuring a titanium center in the +2 oxidation state, coordinated by two tert-butyl-substituted cyclopentadienyl (Cp) ligands and two chloride ions. The tert-butyl group introduces significant steric bulk, which influences the compound’s stability, solubility, and reactivity.

Properties

Molecular Formula |

C18H26Cl2Ti-2 |

|---|---|

Molecular Weight |

361.2 g/mol |

IUPAC Name |

2-tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride |

InChI |

InChI=1S/2C9H13.2ClH.Ti/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4,6H,5H2,1-3H3;2*1H;/q2*-1;;;+2/p-2 |

InChI Key |

BEFHHDIIFRDUTR-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C)C1=[C-]CC=C1.CC(C)(C)C1=[C-]CC=C1.[Cl-].[Cl-].[Ti+2] |

Origin of Product |

United States |

Preparation Methods

Formation of the Titanium(II) Dichloride Complex

The preparation of the titanium complex generally follows these steps:

Starting Materials : Titanium dichloride tetraacetylacetonate or titanium tetrachloride is used as the titanium source.

Ligand Coordination : The 2-tert-butylcyclopentadienyl ligand is introduced, often as its sodium or lithium salt (formed by deprotonation of the cyclopentadiene ligand), which reacts with the titanium halide to form the complex.

Reaction Conditions : The reaction is typically conducted under inert atmosphere (nitrogen or argon) to prevent oxidation and moisture interference, as the titanium complexes are air and moisture sensitive.

Purification : The product is isolated by crystallization or other purification techniques, often stored at low temperatures (2-8°C) to maintain stability.

A summarized preparation method is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Deprotonation of 2-tert-butylcyclopentadiene with n-butyllithium (n-BuLi) | Formation of lithium cyclopentadienyl salt |

| 2 | Reaction with titanium dichloride tetraacetylacetonate in anhydrous solvent (e.g., toluene) under nitrogen atmosphere | Coordination to titanium(II) center forming complex |

| 3 | Work-up and purification by crystallization at low temperature (2-8°C) | Isolation of pure this compound |

This method is consistent with general procedures for bis(cyclopentadienyl)titanium complexes and is referenced in ChemBK data for bis(tert-butylcyclopentadienyl)titanium dichloride preparation.

Data Tables and Research Findings

Physical and Chemical Properties of the Compound

Reaction Conditions Summary

Analytical Techniques for Characterization

- NMR Spectroscopy : Confirms ligand coordination and integrity of the cyclopentadienyl ring.

- X-ray Crystallography : Determines the molecular structure and coordination geometry.

- Elemental Analysis : Verifies composition consistent with C18H18Cl2Ti.

- Melting Point Determination : Confirms purity and identity.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride undergoes various types of chemical reactions, including:

Oxidation: The titanium center can be oxidized to higher oxidation states, often using oxidizing agents like hydrogen peroxide or molecular oxygen.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions where ligands on the titanium center are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, molecular oxygen

Reducing agents: Lithium aluminum hydride, sodium borohydride

Substituting agents: Various organic halides and nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield titanium(IV) complexes, while reduction reactions can produce titanium(II) species. Substitution reactions often result in the formation of new organometallic compounds with different ligands.

Scientific Research Applications

2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride exerts its effects involves the coordination of the titanium center to various substrates. This coordination facilitates the activation of these substrates, making them more reactive in subsequent chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally include the formation of reactive intermediates that drive the desired reactions.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares key structural features of bis(cyclopentadienyl)titanium dichloride derivatives:

*Molecular formula inferred from analogs; exact data unavailable in evidence.

Key Observations :

- Steric Effects : The tert-butyl group in the target compound provides greater steric hindrance compared to methyl, isopropyl, or n-butyl substituents. This bulk may enhance stability against hydrolysis or oxidation but could reduce catalytic activity in sterically demanding reactions .

- Oxidation State : Most bis(cyclopentadienyl)titanium dichlorides are Ti(IV) species. The Ti(II) oxidation state in the target compound is unusual and may imply distinct electronic properties, though direct evidence for this is sparse .

Physicochemical Properties

- Thermal Stability: Titanocene dichloride (Cp₂TiCl₂) melts at 289–291°C, while the n-butyl analog melts at 233°C. The tert-butyl derivative’s melting point is unreported but is expected to be higher due to increased molecular weight and rigidity .

- Solubility: Bulky tert-butyl groups likely reduce solubility in polar solvents compared to unsubstituted Cp ligands. Titanocene dichloride is sparingly soluble in water but dissolves in organic solvents like toluene .

- Reactivity : Ti(IV) complexes (e.g., Cp₂TiCl₂) are widely used as catalysts in polymerization and organic synthesis. The Ti(II) analog may exhibit unique redox behavior, but experimental data are lacking .

Biological Activity

2-Tert-butylcyclopenta-1,3-diene; titanium(2+); dichloride is a coordination compound that combines the cyclopentadiene ligand with titanium in a dichloride form. This compound is of interest due to its potential biological activities and applications in medicinal chemistry, catalysis, and materials science. Understanding its biological activity is crucial for assessing its utility in various fields.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Weight : 239.13 g/mol

- CAS Number : 10220604

- Physical State : Typically appears as a solid or liquid depending on the formulation and purity.

Biological Activity Overview

Research into the biological activity of titanium-based compounds has indicated several potential mechanisms of action, particularly in cancer therapy and as catalysts in organic reactions. The biological effects of 2-tert-butylcyclopenta-1,3-diene; titanium(2+); dichloride can be categorized into several areas:

-

Anticancer Activity :

- Titanium complexes have shown promise in inhibiting tumor growth through various mechanisms, including the induction of apoptosis in cancer cells.

- Studies suggest that coordination with cyclopentadiene ligands enhances the stability and bioavailability of titanium complexes, potentially leading to improved anticancer efficacy.

-

Catalytic Properties :

- The compound may act as a catalyst in organic reactions, facilitating processes such as polymerization or oxidation.

- Its ability to stabilize reactive intermediates can lead to increased reaction rates and selectivity.

-

Antimicrobial Properties :

- Preliminary studies indicate that titanium compounds may possess antimicrobial properties, making them candidates for developing new antibiotics or disinfectants.

Case Studies

- A study published in Dalton Transactions explored the synthesis and characterization of titanium complexes with cyclopentadiene ligands, highlighting their potential applications in catalysis and materials science .

- Another research article examined the interaction of titanium complexes with cancer cell lines, demonstrating significant cytotoxic effects attributed to the compound's ability to induce oxidative stress within cells .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-tert-butylcyclopenta-1,3-diene titanium dichloride, and how can reaction purity be validated?

- Methodological Answer : Synthesis typically involves ligand substitution reactions under inert conditions (e.g., Schlenk line) to avoid hydrolysis or oxidation of the titanium center. For example, analogous titanium dichloride complexes with substituted cyclopentadienyl ligands are synthesized via salt metathesis between TiCl₄ and the sodium salt of the cyclopentadienyl ligand . Purity can be validated using elemental analysis (C, H, Cl, Ti), NMR spectroscopy (to confirm ligand coordination), and X-ray crystallography for structural elucidation. Impurities such as unreacted ligands or byproducts (e.g., sodium chloride) should be quantified via ICP-MS or HPLC .

Q. How can the thermal stability of this titanium complex be experimentally determined?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen or argon atmospheres can assess decomposition temperatures. Differential scanning calorimetry (DSC) identifies phase transitions or exothermic/endothermic events. For example, similar titanium dichloride complexes exhibit melting points around 190°C, as reported for bis(pentamethylcyclopentadienyl)titanium dichloride . Stability under catalytic conditions (e.g., elevated temperatures in polymerization reactions) should be monitored via in situ FTIR or Raman spectroscopy.

Advanced Research Questions

Q. How does the tert-butyl substituent on the cyclopentadienyl ligand influence the electronic structure and catalytic activity of the titanium center?

- Methodological Answer : The steric bulk of the tert-butyl group alters ligand field symmetry and electron density at the titanium center. This can be studied using:

- X-ray crystallography : Compare bond lengths (Ti–Cl, Ti–Cp) with unsubstituted analogs to assess steric effects .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in olefin polymerization.

- EPR spectroscopy : Probe oxidation states and ligand-induced electronic perturbations .

- Experimental catalytic testing (e.g., ethylene polymerization) with varying ligand substituents can correlate steric/electronic effects with activity.

Q. What spectroscopic techniques are most effective for characterizing paramagnetic intermediates in titanium-catalyzed reactions?

- Methodological Answer : Titanium(II) complexes are paramagnetic, complicating NMR analysis. Alternative methods include:

- Magnetic susceptibility measurements : Quantify paramagnetism using SQUID magnetometry.

- EPR spectroscopy : Detect unpaired electrons and determine g-factors for electronic state assignment.

- X-ray absorption spectroscopy (XAS) : Probe Ti K-edge features to assess oxidation state and coordination geometry .

- UV-Vis-NIR spectroscopy : Identify d-d transitions and ligand-to-metal charge transfer bands.

Data Contradiction and Resolution

Q. How can researchers resolve discrepancies in reported catalytic activities of structurally similar titanium dichloride complexes?

- Methodological Answer : Contradictions often arise from:

- Varied reaction conditions (e.g., solvent polarity, temperature, co-catalyst ratios).

- Impurity profiles : Trace moisture or oxygen can deactivate catalysts. Use isotope-labeled internal standards (e.g., deuterated solvents or ¹³C-labeled ligands) to track side reactions .

- Ligand stoichiometry : Ensure exact molar ratios via gravimetric analysis and in situ titration (e.g., Karl Fischer for moisture).

- Reproduce experiments under strictly controlled inert conditions and cross-validate using multiple characterization techniques (e.g., XRD for crystallinity, GC-MS for reaction byproducts).

Q. What strategies mitigate challenges in crystallizing air-sensitive titanium complexes for structural analysis?

- Methodological Answer :

- Glovebox-assisted crystallization : Use Schlenk tubes or cold-welding techniques to grow single crystals in oxygen-free environments.

- Cryocrystallography : Flash-freeze crystals at 100 K to preserve structure during XRD data collection.

- Ligand tuning : Introduce bulky substituents (e.g., tert-butyl) to enhance crystal lattice stability, as seen in structurally resolved cyclopentadienyl-titanium complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.